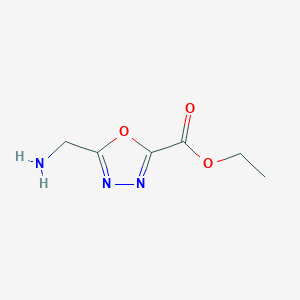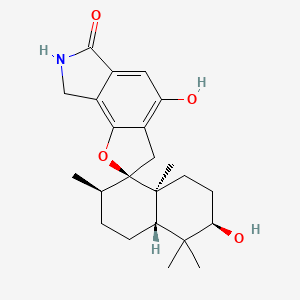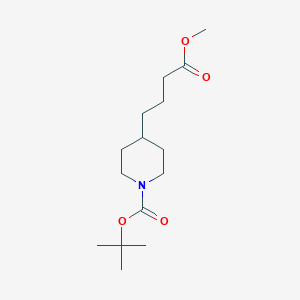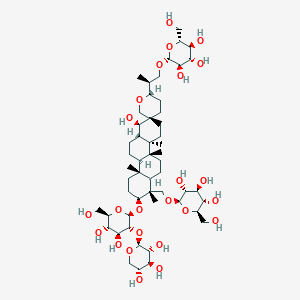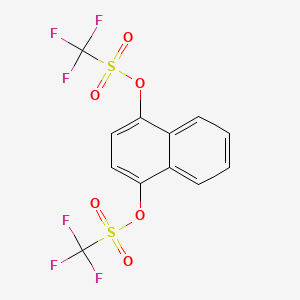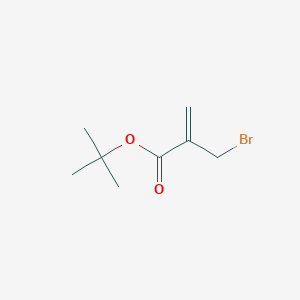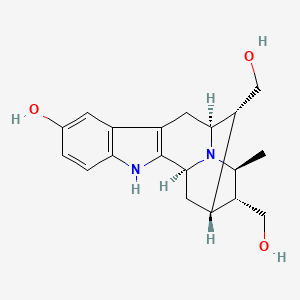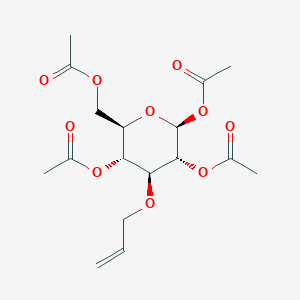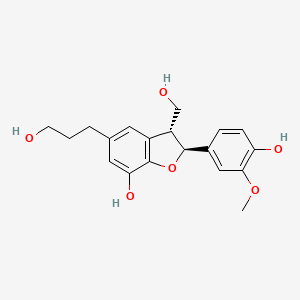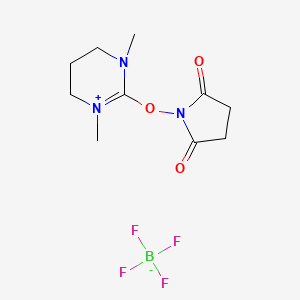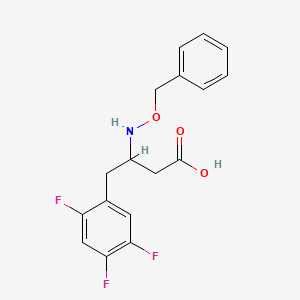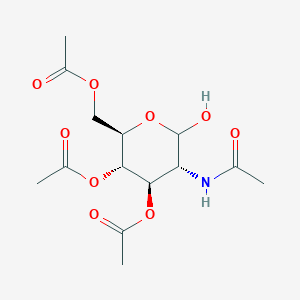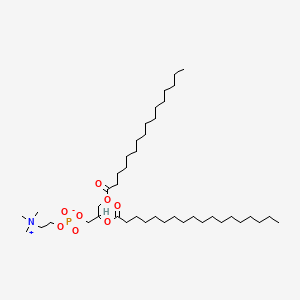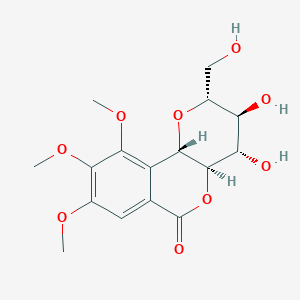
Di-O-methylbergenin
Descripción general
Descripción
Di-O-methylbergenin is a naturally occurring compound with a unique molecular structure, making it an excellent candidate for scientific research in various fields, including medicine and biology. It is a derivative of bergenin, a natural secondary metabolite isolated from different parts of several plants . Bergenin itself is known for its antiviral, antifungal, antitussive, and antiplasmodial properties .
Métodos De Preparación
The synthesis of Di-O-methylbergenin involves several steps. One reported method includes the synthesis of peracetate of 8,10-di-O-methylbergenin based on an intramolecular C-glycosylation of a 2-(3′,4′,5′-trimethoxy)benzyl npentenyl glucoside followed by oxidation of the benzylic methylene group . Another method involves the application of the aryl-β-C-glucosidation method
Análisis De Reacciones Químicas
Di-O-methylbergenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Di-O-methylbergenin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: It has been studied for its potential biological activities, including antiviral, antifungal, and antiplasmodial properties.
Medicine: Research has shown that bergenin and its derivatives, including this compound, possess hepatoprotective, neuroprotective, and gastroprotective properties.
Industry: It is used in the development of novel drug delivery systems and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Di-O-methylbergenin involves several molecular targets and pathways. It exerts its effects by scavenging free radicals, such as hydrogen, hydroxyl, and methyl radicals . This antioxidant activity contributes to its hepatoprotective, neuroprotective, and gastroprotective properties. Additionally, it inhibits the production of nitric oxide in stimulated macrophages, which is associated with its anti-inflammatory activity .
Comparación Con Compuestos Similares
Di-O-methylbergenin is similar to other compounds such as:
Bergenin: The parent compound, known for its wide range of biological activities.
Demethoxybergenin: Another derivative with similar properties.
Methylbergenin: A compound with cytotoxic and anti-inflammatory activity.
What sets this compound apart is its unique molecular structure, which makes it an excellent candidate for specific scientific research applications and therapeutic uses.
Propiedades
IUPAC Name |
(2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-21-7-4-6-9(13(23-3)12(7)22-2)14-15(25-16(6)20)11(19)10(18)8(5-17)24-14/h4,8,10-11,14-15,17-19H,5H2,1-3H3/t8-,10-,11+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGUQJYNLPWPT-MUVVKYGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3C(C(C(C(O3)CO)O)O)OC(=O)C2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


